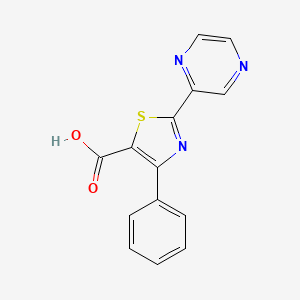
4-Phenyl-2-(pyrazin-2-yl)thiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-2-(pyrazin-2-yl)thiazole-5-carboxylic acid is a heterocyclic compound that features a thiazole ring fused with a pyrazine ring and a phenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2-(pyrazin-2-yl)thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors One common method includes the reaction of 2-aminopyrazine with α-bromoacetophenone to form an intermediate, which then undergoes cyclization with thiourea to yield the thiazole ring
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the pyrazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions are possible at various positions on the thiazole and pyrazine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to partially or fully reduced pyrazine derivatives.
科学的研究の応用
4-Phenyl-2-(pyrazin-2-yl)thiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4-Phenyl-2-(pyrazin-2-yl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The exact molecular targets and pathways depend on the specific biological activity being studied.
類似化合物との比較
- 4-Phenyl-2-(2-pyridyl)thiazole-5-carboxylic acid
- 4-Phenyl-2-(4-pyridyl)thiazole-5-carboxylic acid
- 4-Phenyl-2-(3-pyridyl)thiazole-5-carboxylic acid
Uniqueness: 4-Phenyl-2-(pyrazin-2-yl)thiazole-5-carboxylic acid is unique due to the presence of the pyrazine ring, which can impart different electronic and steric properties compared to pyridine derivatives. This uniqueness can influence its biological activity and chemical reactivity, making it a valuable compound for research and development.
生物活性
4-Phenyl-2-(pyrazin-2-yl)thiazole-5-carboxylic acid is a compound with notable biological activities that have been the subject of recent research. This compound, identified by its CAS number 1506428-22-3, has a molecular formula of C14H9N3O2S and a molecular weight of 283.305 g/mol. Its structure includes a thiazole ring, which is known for its pharmacological properties, making this compound of interest in medicinal chemistry.
Antioxidant Activity
Recent studies have indicated that thiazole derivatives exhibit significant antioxidant properties. For instance, compounds similar to this compound have shown strong radical scavenging activity, which is crucial for combating oxidative stress in biological systems. The antioxidant potential of these compounds is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)).
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
|---|---|---|
| This compound | TBD | TBD |
| Control (Ascorbic Acid) | 7.83 ± 0.5 | TBD |
Tyrosinase Inhibition
Tyrosinase is an enzyme involved in melanin synthesis and is a target for skin-whitening agents. Compounds containing thiazole moieties have been reported to exhibit inhibitory effects on tyrosinase activity. For example, similar derivatives demonstrated competitive inhibition against mushroom tyrosinase, with some achieving over 66% inhibition at specific concentrations.
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives are also noteworthy. Several studies have reported that compounds like this compound possess activity against various bacterial strains. This activity is often linked to the ability of the thiazole ring to interact with microbial enzymes or membranes.
Case Studies
- Tyrosinase Inhibition Study :
- Antioxidant Evaluation :
- Antimicrobial Testing :
特性
IUPAC Name |
4-phenyl-2-pyrazin-2-yl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O2S/c18-14(19)12-11(9-4-2-1-3-5-9)17-13(20-12)10-8-15-6-7-16-10/h1-8H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNOYYRPSQWYSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=NC=CN=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













